molecular formula C25H22FNO5 B14895199 Fmoc-D-Phe(3-F,4-MeO)-OH

Fmoc-D-Phe(3-F,4-MeO)-OH

Cat. No.: B14895199
M. Wt: 435.4 g/mol
InChI Key: NLTRDKOYTVYVEW-JOCHJYFZSA-N
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Description

Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH: is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its unique structural properties. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis begins with the protection of the amino group of D-phenylalanine using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Fluorination and Methoxylation: The phenyl ring of the protected D-phenylalanine is then subjected to electrophilic aromatic substitution reactions to introduce the fluoro and methoxy groups at the 3 and 4 positions, respectively. This can be achieved using reagents like fluorine gas or a fluorinating agent and methanol in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the fluoro group, converting it to a hydrogen atom, or the carbonyl group of the Fmoc protecting group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deprotected amino acids or hydrogenated derivatives.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex peptides and proteins.
  • Employed in the study of peptide-protein interactions and structure-activity relationships.

Biology:

  • Utilized in the development of peptide-based drugs and therapeutic agents.
  • Studied for its role in modulating biological pathways and enzyme activities.

Medicine:

  • Investigated for its potential use in drug delivery systems and targeted therapies.
  • Explored for its role in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

Industry:

  • Used in the production of specialty chemicals and advanced materials.
  • Employed in the development of new catalysts and reagents for chemical synthesis.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects by interacting with specific enzymes and receptors in biological systems.
  • It can modulate the activity of enzymes involved in peptide synthesis and degradation.
  • The fluoro and methoxy groups can influence the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

    Fmoc-D-Phenylalanine: Lacks the fluoro and methoxy groups, making it less versatile in certain synthetic applications.

    Fmoc-L-Phenylalanine(3-Fluoro,4-Methoxy)-OH: The L-isomer of the compound, which may have different biological activities and properties.

    Fmoc-D-Tyrosine(3-Fluoro,4-Methoxy)-OH: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

Uniqueness:

  • The presence of both fluoro and methoxy groups in Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH provides unique reactivity and binding properties.
  • The D-isomer configuration offers distinct stereochemical properties compared to the L-isomer, which can be advantageous in certain biological and chemical applications.

Properties

Molecular Formula

C25H22FNO5

Molecular Weight

435.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C25H22FNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

NLTRDKOYTVYVEW-JOCHJYFZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Origin of Product

United States

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